molecular formula C18H33N5S B10835885 Pyrazolodiazepine derivative 1

Pyrazolodiazepine derivative 1

Cat. No.: B10835885
M. Wt: 351.6 g/mol
InChI Key: SRDGVWFRHBVJPL-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolodiazepine derivative 1 is a heterocyclic compound that belongs to the class of pyrazolodiazepines These compounds are characterized by a fusion of pyrazole and diazepine rings, which endows them with unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolodiazepine derivative 1 typically involves the cyclocondensation of multifunctional pyrazole derivatives. One common method includes the reaction of pyrazole with appropriate diazepine precursors under controlled conditions. For instance, the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine can form a pyrazole structure, which is then further modified to produce pyrazolodiazepine derivatives .

Industrial Production Methods

Industrial production of this compound often employs catalytic methods to enhance yield and efficiency. For example, the use of Keggin-type heteropolyacids as catalysts has been reported to facilitate the synthesis of pyrazolone derivatives, which can be further transformed into pyrazolodiazepine derivatives .

Chemical Reactions Analysis

Types of Reactions

Pyrazolodiazepine derivative 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyrazolone and pyrazolodiazepine derivatives, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of pyrazolodiazepine derivative 1 involves its interaction with specific molecular targets in the body. For instance, it can modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects . The compound’s ability to interact with these receptors is attributed to its unique structural features, which allow it to bind effectively to the receptor sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolodiazepine derivative 1 is unique due to its fused pyrazole and diazepine rings, which confer distinct chemical and biological properties. This fusion enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C18H33N5S

Molecular Weight

351.6 g/mol

IUPAC Name

(6S)-6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione

InChI

InChI=1S/C18H33N5S/c1-13(2)9-22-11-15(7-5-6-8-19)20-18(24)17-16(22)12-23(21-17)10-14(3)4/h12-15H,5-11,19H2,1-4H3,(H,20,24)/t15-/m0/s1

InChI Key

SRDGVWFRHBVJPL-HNNXBMFYSA-N

Isomeric SMILES

CC(C)CN1C[C@@H](NC(=S)C2=NN(C=C21)CC(C)C)CCCCN

Canonical SMILES

CC(C)CN1CC(NC(=S)C2=NN(C=C21)CC(C)C)CCCCN

Origin of Product

United States

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